molecular formula C12H20O B1144302 2-ETHYL-2-ADAMANTANOL CAS No. 16468-57-8

2-ETHYL-2-ADAMANTANOL

Cat. No.: B1144302
CAS No.: 16468-57-8
M. Wt: 180.29
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Description

Historical Context and Significance of Adamantane (B196018) Derivatives in Organic Chemistry

The story of adamantane began in 1933 with its discovery in petroleum, a finding that catalyzed a new branch of chemistry focused on polyhedral organic compounds. wikipedia.org Although its existence was postulated by H. Decker in 1924, who called it decaterpene, it wasn't until 1941 that Vladimir Prelog achieved its first laboratory synthesis. wikipedia.orgnih.gov However, this initial synthesis was impractical due to its low yield. wikipedia.org A significant breakthrough came in 1957 when Schleyer developed a method for synthesizing adamantane through a Lewis-acid induced rearrangement, making it more widely available for research. nih.govmdpi.com

The adamantane molecule, with its rigid and virtually stress-free cage-like structure resembling a diamondoid, quickly captured the interest of chemists. wikipedia.org This unique structure imparts desirable properties such as high lipophilicity, metabolic stability, and conformational rigidity, which have proven to be highly valuable in medicinal chemistry. researchgate.netnih.gov Consequently, adamantane derivatives have found significant applications as drugs, with the first, amantadine, being used as an antiviral agent against influenza in 1967 and later for treating Parkinson's disease. wikipedia.orgnih.gov This marked the beginning of the medicinal chemistry of adamantane derivatives, leading to the development of numerous other drugs like memantine, rimantadine, and adapalene. wikipedia.orgnih.govresearchgate.net Beyond pharmaceuticals, adamantane derivatives are also utilized in polymeric materials and as thermally stable lubricants. wikipedia.org

Structural Peculiarities of the Adamantane Cage and its Influence on Chemical Behavior

The adamantane molecule (C10H16) is the simplest diamondoid, composed of three fused cyclohexane (B81311) rings in a chair conformation. wikipedia.org This arrangement results in a highly symmetrical (Td symmetry), rigid, and strain-free structure. wikipedia.org The carbon-carbon bond lengths are approximately 1.54 Å, nearly identical to those in a diamond crystal. wikipedia.org

This rigid, bulky structure has a profound influence on the chemical behavior of its derivatives. The adamantyl group's hydrophobicity can modulate intramolecular reactivity and is a key factor in the ability of adamantane-containing drugs to cross cell membranes. researchgate.net The three-dimensional nature of the adamantane cage allows for the precise spatial positioning of functional groups, which is crucial for effective interaction with biological targets. publish.csiro.au Furthermore, the steric bulk of the adamantane cage can shield nearby functional groups from metabolic degradation, thereby enhancing the duration of a drug's action. researchgate.net The stability of the adamantane cation, which can be formed by treating 1-fluoro-adamantane with SbF5, is also a notable chemical property. wikipedia.org

Position of 2-ETHYL-2-ADAMANTANOL (B87108) within the Adamantane Compound Landscape

This compound is a tertiary alcohol derivative of adamantane, with an ethyl group and a hydroxyl group attached to the same carbon atom at the 2-position of the adamantane cage. Its chemical formula is C12H20O. nih.gov This compound serves as a valuable building block in organic synthesis, providing a platform for introducing both the adamantane and ethyl moieties into more complex molecules. guidechem.com

Compared to the simpler 2-adamantanol (B149831), the addition of the ethyl group in this compound increases its hydrophobicity. It is a white to slightly brown crystalline powder with a melting point of approximately 69-70°C. fujifilm.com

The synthesis of this compound can be achieved through methods like the Grignard reaction, where adamantanone reacts with an ethylmagnesium halide. evitachem.com It can undergo various chemical reactions, including oxidation to form the corresponding ketone and esterification. evitachem.comresearchgate.net For instance, it can be a precursor in the synthesis of 2-ethyl-2-adamantyl methacrylate (B99206), a monomer used in polymerization reactions. evitachem.comchemdad.com

Overview of Research Trajectories for Adamantane-Based Compounds

Research into adamantane-based compounds continues to be an active and fruitful area. Key trajectories include:

Drug Discovery and Medicinal Chemistry: A primary focus remains on the development of new therapeutic agents. The unique properties of the adamantane scaffold are being leveraged to design drugs for a wide range of diseases, including viral infections, neurodegenerative diseases like Alzheimer's and Parkinson's, and cancer. nih.govresearchgate.netnih.govnih.gov Researchers are exploring how modifications to the adamantane core and its substituents can enhance drug efficacy, selectivity, and pharmacokinetic profiles. publish.csiro.au For example, adamantane derivatives are being investigated as antagonists for the P2X7 receptor and as ligands for the sigma-2 receptor. publish.csiro.aunih.gov

Materials Science: The rigid and stable nature of adamantane makes it an attractive component for advanced materials. Research is ongoing into the development of adamantane-based polymers for applications such as coatings for touchscreens. wikipedia.org

Nanotechnology: The cage-like structure of adamantane allows for the encapsulation of guest molecules, opening possibilities for its use in drug delivery systems where the active agent can be released within the body. wikipedia.orgpensoft.net Adamantane is also being explored as a molecular building block for the self-assembly of nanostructures and molecular crystals. wikipedia.orgpensoft.net

Supramolecular Chemistry: The ability of adamantane derivatives to form host-guest complexes, particularly with cyclodextrins, is a significant area of research. These interactions are being studied for applications in drug delivery and surface recognition. mdpi.com

Chemical Synthesis: The development of new and efficient methods for the functionalization of the adamantane core remains a key research interest, enabling the synthesis of novel derivatives with tailored properties for various applications. colab.ws

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C12H20O chemsrc.com
Molecular Weight 180.287 g/mol chemsrc.com
Melting Point 70 °C chemsrc.comgolden-trade.com
Boiling Point 265.5 ± 8.0 °C at 760 mmHg chemsrc.comgolden-trade.com
Density 1.0 ± 0.1 g/cm3 chemsrc.comgolden-trade.com
Flash Point 110.2 ± 10.9 °C chemsrc.com
Appearance White - slightly brown crystals or crystalline powder fujifilm.com

Properties

CAS No.

16468-57-8

Molecular Formula

C12H20O

Molecular Weight

180.29

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 2 Adamantanol

Precursor-Based Synthesis Routes to 2-ETHYL-2-ADAMANTANOL (B87108)

The construction of the this compound scaffold is predominantly achieved through the alkylation of adamantanone, a readily available starting material. The primary methods for introducing the ethyl group involve the use of highly reactive organometallic reagents, namely Grignard reagents and organolithium compounds.

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. In the context of this compound synthesis, this involves the reaction of adamantanone with an ethylmagnesium halide, typically ethylmagnesium iodide or bromide. The ethyl group, acting as a nucleophile, attacks the electrophilic carbonyl carbon of adamantanone.

While a specific protocol for the synthesis of this compound using ethylmagnesium iodide is not extensively detailed in publicly available literature, the synthesis of the analogous 2-methyl-2-adamantanol (B56294) from adamantanone and methylmagnesium chloride provides a well-documented procedural framework. google.com In a typical procedure, the Grignard reagent, prepared from ethyl iodide and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), is added to a solution of adamantanone. The reaction is generally conducted at low temperatures to control its exothermicity. Following the complete addition, the reaction mixture is typically stirred at room temperature to ensure the reaction goes to completion. An aqueous workup, often with a dilute acid, is then performed to hydrolyze the intermediate magnesium alkoxide and yield the final tertiary alcohol product.

Table 1: Representative Reaction Parameters for Grignard-based Synthesis of 2-Alkyl-2-Adamantanols

ParameterConditionRationale
Solvent Anhydrous Diethyl Ether or THFSolubilizes reactants and stabilizes the Grignard reagent.
Temperature -20°C to 40°CControls the reaction rate and minimizes side reactions. google.com
Stoichiometry (Grignard:Ketone) 1:1 to 1.2:1A slight excess of the Grignard reagent ensures complete conversion of the ketone. google.com
Reaction Time 0.5 to 10 hoursDependent on temperature and scale of the reaction. google.com

Organolithium reagents are generally more reactive than their Grignard counterparts and serve as excellent alternatives for the synthesis of this compound. A documented procedure involves the treatment of a solution of adamantanone in a mixture of anhydrous tetrahydrofuran (THF) and benzene (B151609) with n-ethyllithium at 0°C. chemicalbook.com The reaction mixture is stirred overnight, leading to the formation of the desired tertiary alcohol. This method has been reported to produce this compound in a high yield of 94%. chemicalbook.com The higher reactivity of organolithium reagents can often lead to cleaner reactions and higher yields compared to Grignard reagents, especially with sterically hindered ketones.

Table 2: Reported Synthesis of this compound using Ethyllithium (B1215237)

Reactant 1Reactant 2SolventTemperatureReaction TimeYieldReference
Adamantanonen-EthyllithiumTHF/Benzene0°COvernight94% chemicalbook.com

Reaction Condition Optimization for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters that are typically fine-tuned include temperature, solvent, and the stoichiometry of the reactants. sigmaaldrich.com

For Grignard reactions, maintaining a controlled temperature is critical. Higher temperatures can promote side reactions such as enolization of the ketone and Wurtz-type coupling of the Grignard reagent. A patent describing the synthesis of a similar compound, 2-methyl-2-adamantanol, specifies that controlling the reaction temperature to below 50°C is preferable to reduce side reactions and improve both yield and purity. google.com The choice of solvent can also influence the reaction; while ethers are standard, the use of coordinating solvents can enhance the reactivity of the Grignard reagent.

The stoichiometry of the reactants is another important factor. A slight excess of the organometallic reagent is generally used to ensure that all of the adamantanone is consumed. However, a large excess should be avoided as it can complicate the purification process and increase the likelihood of side reactions. The rate of addition of the organometallic reagent to the adamantanone solution is also controlled to maintain a steady reaction temperature and prevent localized overheating. The principles of Design of Experiments (DoE) can be systematically applied to explore the interplay of these variables and identify the optimal conditions for the synthesis. nih.gov

Isolation and Purification Techniques for this compound

Following the completion of the synthesis, a series of isolation and purification steps are necessary to obtain this compound of high purity. The initial step is typically an aqueous workup to quench any unreacted organometallic reagent and to hydrolyze the metal alkoxide intermediate. This is often followed by extraction of the product into an organic solvent.

Common purification techniques for tertiary alcohols like this compound include recrystallization and column chromatography. The choice of a suitable recrystallization solvent or solvent system is critical and is often determined empirically. rochester.edu Common solvent pairs that could be effective include ethanol-water, diethyl ether-hexane, or toluene-ligroin. mnstate.edu

For more challenging purifications, column chromatography using silica (B1680970) gel as the stationary phase is a powerful technique. The polarity of the eluent is carefully chosen to achieve good separation of the desired product from any unreacted starting material or byproducts. Gas chromatography (GC) is a valuable analytical method for assessing the purity of this compound, with established retention indices on both polar and non-polar columns. nist.govnih.gov

Derivatization Strategies and Synthetic Transformations of 2 Ethyl 2 Adamantanol

Esterification Reactions: Synthesis of 2-Ethyl-2-adamantyl Esters (e.g., Methacrylate)

Esterification of the tertiary hydroxyl group of 2-ethyl-2-adamantanol (B87108) is a primary method for its derivatization. The resulting esters, particularly 2-ethyl-2-adamantyl methacrylate (B99206) (EADMA), are significant monomers used in the synthesis of polymers for applications such as photoresists in the electronics industry. chemicalbook.comnbinno.com

The synthesis of EADMA typically involves the reaction of a 2-ethyl-2-adamantyl alcoholate with an acid halide, such as methacryloyl chloride. One common route begins with the alkylation of 2-adamantanone (B1666556) using an organometallic reagent to form the lithium 2-ethyl-2-adamantyl alcoholate intermediate. google.com This alcoholate is then reacted directly with methacryloyl chloride. google.com To prevent polymerization of the methacrylate product, an inhibitor like phenothiazine (B1677639) is often added. google.com The final product can be purified by recrystallization from solvents like isopropyl alcohol, yielding high-purity crystals. google.com

An alternative approach involves reacting 2-adamantanone with a hydrocarbyl halide in the presence of lithium metal, followed by the addition of an acrylic ester to the reaction system. google.com This method avoids the pre-synthesis of unstable organometallic reagents like alkyllithium. google.com Another described method involves the dropwise addition of bromoethane (B45996) to adamantanone in a solvent, which is then added to a metal-solvent mixture. After reaction, a polymerization inhibitor is added, followed by methacryloyl chloride to yield the final product. google.com

The table below summarizes key aspects of a typical synthesis of 2-ethyl-2-adamantyl methacrylate.

Parameter Description Source(s)
Starting Material 2-Adamantanone google.com
Intermediate Lithium 2-ethyl-2-adamantyl alcoholate google.com
Esterifying Agent Methacryloyl chloride google.comgoogle.com
Polymerization Inhibitor Phenothiazine google.com
Purification Method Recrystallization from isopropyl alcohol google.com
Reported Purity 99.0% google.com
Reported Yield 49.4% (from 2-adamantanone) google.com

C-H Functionalization Approaches and Radical Intermediates in Adamantane (B196018) Chemistry

Direct functionalization of the adamantane skeleton's C-H bonds provides an efficient route to substituted derivatives, often proceeding through radical intermediates. dntb.gov.uaresearchgate.net The adamantane cage exhibits high bond dissociation energies for its C-H bonds (approximately 96 kcal/mol for secondary and 99 kcal/mol for tertiary C-H bonds), necessitating the use of highly reactive species for hydrogen atom abstraction. nih.gov

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates, which possess unique stability and reactivity compared to simpler hydrocarbon derivatives. researchgate.netnih.govnih.gov Radical-based functionalization can directly convert C-H bonds to C-C bonds, introducing a wide array of functional groups like alkenes, alkynes, arenes, and carbonyls. researchgate.netnih.gov

Recent advancements in this field have focused on selective C-H functionalization. researchgate.netnih.gov For instance, photoredox and hydrogen atom transfer (HAT) catalysis have been employed for the direct alkylation of adamantane's strong tertiary C-H bonds with excellent chemoselectivity. acs.org These methods highlight the versatility and functional group tolerance of modern C-H functionalization strategies. acs.org While these methods are generally applied to the parent adamantane, the principles are applicable to the framework of this compound, allowing for potential functionalization at its bridgehead (tertiary) or methylene (B1212753) (secondary) positions.

Skeletal Rearrangements in 2-Alkyl-2-adamantanols

The adamantane framework is susceptible to skeletal rearrangements, particularly under acidic conditions that promote the formation of carbocation intermediates. While the reaction of this compound with nitric acid and acetic anhydride (B1165640) primarily leads to side-chain functionalization and ketone formation, related 2-alkyl-2-adamantanols demonstrate skeletal changes under similar conditions. researchgate.netresearchgate.net

For instance, the reaction of 2-isopropyl-2-adamantanol with the same HNO₃-Ac₂O reagent is accompanied by a rearrangement of the isopropyl group via a 1,2-alkyl shift, yielding methyl 2-methyl-2-adamantyl ketone. researchgate.netresearchgate.net Such rearrangements are a key feature of adamantane chemistry and are often exploited in synthesis. nih.gov The protoadamantane-adamantane rearrangement is a notable example used to create 1,2-disubstituted adamantane derivatives, where a bridged carbocation intermediate forces a nucleophilic attack to occur from a specific face, retaining enantiopurity. nih.gov These examples suggest that under certain conditions, this compound could also undergo rearrangements involving either the ethyl group or the adamantane cage itself.

Mechanistic Organic Chemistry of 2 Ethyl 2 Adamantanol and Analogues

Solvolysis Reactions and Carbocation Stability in Adamantane (B196018) Systems

The rigid, cage-like structure of the adamantane nucleus provides a unique framework for studying the mechanisms of solvolysis reactions and the stability of the resulting carbocation intermediates. The solvolysis of 2-ethyl-2-adamantanol (B87108) and its analogues typically proceeds through an SN1 mechanism, involving the formation of a tertiary carbocation at the C-2 position. The stability of this carbocation is a key factor in determining the reaction rate.

In general, carbocation stability follows the order: tertiary > secondary > primary > methyl. ucalgary.ca This is attributed to the electron-donating effects of alkyl groups through hyperconjugation and inductive effects, which help to delocalize the positive charge. ucalgary.ca In adamantane systems, the 1-adamantyl cation is a tertiary carbocation and is known to be particularly stable. acs.org The 2-adamantyl cation, being a secondary carbocation, is less stable. However, the introduction of an ethyl group at the 2-position, as in this compound, leads to the formation of a more stable tertiary carbocation upon solvolysis.

The adamantane structure is also utilized as a reference system in the study of solvolysis mechanisms due to the inability of the bridgehead 1-adamantyl system to undergo backside attack in SN2 reactions or elimination, thus forcing an SN1 pathway. nih.gov

Both steric and electronic factors significantly influence the rates of solvolysis reactions in adamantane derivatives.

Electronic Effects: The electron-donating nature of the ethyl group in this compound stabilizes the tertiary carbocation formed during solvolysis, thereby increasing the reaction rate compared to the solvolysis of unsubstituted 2-adamantanol (B149831), which would form a less stable secondary carbocation. The stability of carbocations can be further enhanced by the presence of adjacent pi bonds that allow for delocalization of the positive charge through resonance, or by adjacent atoms with lone pairs. masterorganicchemistry.com

Steric Effects: The bulky adamantyl cage can sterically hinder the approach of the solvent to the reaction center. However, in SN1 reactions, the rate-determining step is the formation of the carbocation, and steric hindrance to nucleophilic attack is less critical than in SN2 reactions. In the case of 2-substituted adamantanes, the geometry of the carbocation intermediate is thought to be nearly planar, which can relieve some of the steric strain present in the starting material.

A study on the stereoselectivity of propene polymerization catalyzed by pyridylamido-type systems highlighted the interplay of steric and electronic effects, where substituents can enhance stereoselectivity through steric hindrance. mdpi.com While not a solvolysis reaction, this demonstrates the principle that subtle changes in ligand structure can significantly impact the stereochemical outcome of a reaction.

The following table provides a conceptual comparison of the relative solvolysis rates for some adamantane derivatives, illustrating the impact of substituent effects.

CompoundPosition of Leaving GroupNature of Carbocation IntermediateExpected Relative Solvolysis Rate
1-Adamantanol1 (bridgehead)TertiaryFast
2-Adamantanol2 (non-bridgehead)SecondarySlow
2-Methyl-2-adamantanol (B56294)2 (non-bridgehead)TertiaryFaster than 2-adamantanol
This compound2 (non-bridgehead)TertiarySimilar to 2-methyl-2-adamantanol

This table is illustrative and relative rates can be influenced by specific reaction conditions.

The solvent plays a crucial role in solvolysis reactions, not only by stabilizing the carbocation intermediate but also by potentially acting as a nucleophile. The choice of solvent can significantly affect the reaction rate and the product distribution.

Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting SN1 reactions. Their ability to form hydrogen bonds helps to stabilize the departing leaving group and the carbocation intermediate. libretexts.org The ionizing power of a solvent, often quantified by the Grunwald-Winstein equation, is a key factor in determining the rate of solvolysis. nih.govbeilstein-journals.org

In the solvolysis of adamantyl derivatives, the degree of solvent nucleophilic participation can vary. For the highly stable 1-adamantyl cation, solvent participation is generally considered to be minimal. However, for less stable carbocations, nucleophilic assistance from the solvent can become more significant.

The stereochemical outcome of solvolysis can also be influenced by the solvent. For instance, the solvolysis of certain tertiary acyclic derivatives can proceed with either inversion or retention of configuration depending on the solvent's dissociating power. researchgate.net In highly dissociating solvents, there is a greater tendency for retention of configuration. researchgate.net

Rearrangement Mechanisms: 1,2-Alkyl Shifts and Associated Carbocation Intermediates

Carbocations, being high-energy intermediates, are prone to rearrangements to form more stable species. A common rearrangement pathway is the 1,2-shift, where a hydrogen atom (hydride shift) or an alkyl group (alkyl shift) migrates from an adjacent carbon to the positively charged carbon. ucalgary.calumenlearning.com These shifts generally occur if they lead to a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one). ucalgary.camasterorganicchemistry.com

In the context of adamantane chemistry, carbocation rearrangements are well-documented, particularly in the acid-catalyzed isomerization of various tricyclodecanes to the thermodynamically stable adamantane. acs.org The Whitlock-Siefken mechanism describes a complex network of 1,2-alkyl shifts that connect different C₁₀H₁₆ isomers. acs.org

For the 2-ethyl-2-adamantyl cation, a 1,2-hydride shift from an adjacent tertiary bridgehead carbon is conceivable, which would lead to a different tertiary carbocation. However, given the inherent stability of the initial tertiary carbocation, such a rearrangement might not be as favorable as in cases where a less stable carbocation can isomerize to a more stable one.

A notable rearrangement in the adamantane nucleus involves the interconversion of the 1-adamantyl and 2-adamantyl cations. This process can occur in strong acids like sulfuric acid and may involve intermolecular hydride transfer or a slower mechanism involving reversible ring-opening of the adamantane skeleton. rsc.org Processes involving a 2-adamantyl cation as an intermediate can lead to products with rearranged skeletons, such as tricyclo[4.3.1.0³,⁸]decane derivatives, without the formation of 1-substituted adamantanes. rsc.org

The following schematic illustrates a potential 1,2-alkyl shift in a simplified adamantyl system: A schematic representation of a 1,2-alkyl shift in a carbocation, where an alkyl group migrates to an adjacent positively charged carbon, resulting in a more stable carbocation.

Reaction Pathway Analysis for Derivatization Reactions

The functionalization of this compound can proceed through various reaction pathways, often leveraging the reactivity of the hydroxyl group or the stability of the corresponding carbocation.

One common derivatization is the Ritter reaction , where the alcohol is treated with a nitrile in the presence of a strong acid to form an N-substituted amide. For example, the reaction of 2-(2-hydroxyphenyl)-2-adamantanol with various nitriles in trifluoroacetic acid can lead to the formation of 2-substituted 4H-1,3-benzoxazines or, in the case of acetonitrile, the classic Ritter product, a secondary amide. researchgate.net

Another pathway involves the substitution of the hydroxyl group . This can be achieved by converting the alcohol into a better leaving group (e.g., a tosylate) followed by nucleophilic substitution. Alternatively, direct reaction with acids can lead to substitution products. For example, treatment with sodium azide in trifluoroacetic acid can convert this compound to 2-ethyl-2-azidoadamantane.

The synthesis of 1,2-disubstituted adamantane derivatives can be achieved through the construction of the adamantane framework itself. For instance, the Ritter reaction of certain bicyclic precursors can lead to bis-acetamides with an adamantane core. nih.gov

The following table summarizes some potential derivatization reactions of this compound and their likely mechanistic pathways.

ReactionReagentsProduct TypeMechanistic Pathway
Ritter ReactionNitrile (e.g., CH₃CN), Strong Acid (e.g., H₂SO₄)N-alkyl amideCarbocation formation followed by nucleophilic attack by the nitrile
SubstitutionHBrAlkyl bromideSN1 reaction involving protonation of the hydroxyl group, loss of water, and trapping of the carbocation by bromide
DehydrationStrong Acid (e.g., H₂SO₄), HeatAlkeneE1 elimination involving formation of the carbocation followed by deprotonation of an adjacent carbon

Regioselectivity and Stereoselectivity in Adamantane Substitutions

The rigid and symmetrical nature of the adamantane cage makes it an excellent substrate for studying the regioselectivity and stereoselectivity of substitution reactions. Adamantane itself has two types of C-H bonds: tertiary at the four bridgehead positions (C-1, C-3, C-5, C-7) and secondary at the six methylene (B1212753) bridge positions (C-2, C-4, C-6, C-8, C-9, C-10).

Regioselectivity: In many reactions, there is a preference for substitution at the tertiary bridgehead positions. This is often attributed to the greater stability of the tertiary carbocation or radical intermediates formed at these positions. nih.govrsc.org For example, the Friedel-Crafts adamantylation of aromatic compounds can show high regioselectivity, with the para-substituted isomer being the kinetically controlled product. proquest.com However, under conditions of thermodynamic control, isomerization to the meta-isomer can occur. proquest.com

The regioselectivity can also be influenced by the reaction conditions and the reagents used. For instance, the bromination of adamantane can yield different ratios of 1-bromoadamantane and 2-bromoadamantane depending on the specific brominating agent. nih.gov Some direct C-H functionalization methods have been developed that show excellent chemoselectivity for the strong tertiary C-H bonds of adamantanes. chemrxiv.orgchemrxiv.org

Stereoselectivity: Due to its chirality, reactions at the C-2 position of a substituted adamantane like this compound can potentially lead to stereoisomers. The approach of a reagent to the adamantane core can be influenced by the steric bulk of existing substituents.

In reactions involving carbocation intermediates at a non-bridgehead position, the planar nature of the carbocation can lead to the loss of stereochemical information, resulting in a racemic mixture of products if the initial substrate was chiral. However, in some cases, the leaving group can shield one face of the carbocation, leading to a degree of stereoselectivity.

The synthesis of enantiomerically pure 1,2-disubstituted adamantane derivatives has been achieved through cyclization reactions of chiral precursors, where the stereochemistry is retained during the formation of the adamantane framework. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-ETHYL-2-ADAMANTANOL (B87108)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise three-dimensional structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide detailed information about the proton and carbon environments, respectively.

The ¹H NMR spectrum of this compound displays signals corresponding to the distinct proton environments in the molecule. The rigid adamantane (B196018) cage results in a complex set of overlapping signals for the cage protons, while the ethyl group protons are more clearly resolved. The chemical shifts are typically measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

Key features of the ¹H NMR spectrum include a triplet for the methyl (CH₃) protons and a multiplet for the methylene (B1212753) (CH₂) protons of the ethyl group. The adamantane protons appear as a series of complex multiplets in the upfield region.

Table 1: ¹H NMR Chemical Shifts for this compound

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₂CH₃ 0.86 Triplet (t) 7.0
Adamantane-H, CH₂ CH₃ 1.40-1.70 Multiplet (m) -
Adamantane-H (5,7) 1.75-1.83 Multiplet (m) -
Adamantane-H (8ax, 10ax) 1.94 Doublet (d) 12.1

Note: Data obtained in CDCl₃ at 400 MHz.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Due to the molecule's symmetry, not all 12 carbons are chemically equivalent. The spectrum shows distinct signals for the ethyl group carbons, the quaternary carbon bearing the hydroxyl group, and the different carbons of the adamantane skeleton.

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (δ, ppm)
CH₂C H₃ 6.4
Adamantane-C (5,7) 27.4, 27.5
C H₂CH₃ 30.6
Adamantane-C (8,10) 33.0
Adamantane-C (4,9) 34.6
Adamantane-C (1,3) 36.6
Adamantane-C (6) 38.5

Note: Data obtained in CDCl₃ at 50 MHz.

While 1D NMR provides fundamental structural data, advanced techniques can resolve signal overlap and offer deeper conformational insights. Lanthanide Induced Shift (LIS) studies are particularly useful for stereochemical and conformational analysis of molecules with coordinating functional groups, such as the hydroxyl group in this compound. libretexts.org

Paramagnetic lanthanide complexes, often called shift reagents (e.g., Eu(fod)₃), can be added to the NMR sample. libretexts.org The lanthanide ion coordinates with the lone pair electrons of the hydroxyl group. slideshare.net This coordination induces significant changes (shifts) in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance and angle of the proton from the lanthanide ion. slideshare.net

Research on a series of 2-alkyl-2-adamantanols, including this compound, has utilized LIS studies to determine the preferred conformation of the alkyl group. semanticscholar.org By analyzing the induced shifts of the adamantane and ethyl group protons, researchers can calculate the most probable position of the lanthanide atom and, by extension, the time-averaged orientation of the ethyl group relative to the rigid adamantane cage. semanticscholar.orgresearchgate.net This technique helps in resolving complex, overlapping signals in the standard ¹H NMR spectrum and provides valuable data on the molecule's solution-state conformation. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch: Multiple sharp peaks between 2850 and 3000 cm⁻¹ corresponding to the stretching vibrations of C-H bonds in both the adamantane cage and the ethyl group.

C-O Stretch: An absorption in the 1000-1200 cm⁻¹ region, indicative of the C-O single bond of the tertiary alcohol. The IR spectrum for 2-adamantanol (B149831) shows characteristic peaks in this region at 1053, 1029, and 992 cm⁻¹. chemicalbook.com

C-H Bending: Vibrations for CH₂ and CH₃ groups would appear in the 1375-1470 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the carbon skeleton, which are often weak in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₁₂H₂₀O, corresponding to a molecular weight of approximately 180.29 g/mol . scbt.com

Upon electron ionization, the molecule forms a molecular ion (M⁺•). This high-energy ion undergoes fragmentation through predictable pathways. For tertiary alcohols like this compound, the molecular ion peak may be weak or absent. libretexts.org The fragmentation is dominated by pathways that lead to stable carbocations. Based on the structure and known behavior of similar compounds like 2-adamantanol, the following key fragments are expected: researchgate.net

Loss of Water (H₂O): A common fragmentation for alcohols is the elimination of a water molecule, which would result in a significant peak at m/z 162 (M-18). For the parent compound 2-adamantanol, the ion resulting from water loss (m/z 134) is the base peak. nih.gov

Loss of an Ethyl Radical (•C₂H₅): Cleavage of the C-C bond alpha to the oxygen atom can lead to the loss of an ethyl radical. This would produce a stable oxonium ion or, after rearrangement, an adamantanyl cation fragment, resulting in a peak at m/z 151 (M-29).

Loss of Ethyl and Water: A subsequent loss of water from the m/z 151 fragment or loss of an ethyl group from the m/z 162 fragment would lead to an ion at m/z 133.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Identity Description
180 [C₁₂H₂₀O]⁺• Molecular Ion (M⁺•)
162 [C₁₂H₁₈]⁺• M - H₂O
151 [C₁₀H₁₅O]⁺ M - C₂H₅

Chromatographic Techniques for Purity Assessment and Retention Behavior

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is widely used to assess the purity of this compound and to study its retention behavior, which is dependent on its volatility and interaction with the stationary phase of the GC column. nist.gov

The retention of a compound is often quantified by its Kovats retention index (I), which normalizes retention times relative to those of n-alkanes. This index is characteristic of a compound on a specific stationary phase and at a given temperature. The NIST Chemistry WebBook provides retention indices for this compound on both non-polar and polar columns. nist.gov

Table 4: Kovats Retention Indices (I) for this compound

Column Type Stationary Phase Temperature (°C) Retention Index (I)
Non-polar SE-30 145 1446
Non-polar SE-30 160 1464
Non-polar SE-30 175 1478
Non-polar SE-30 190 1496
Polar Carbowax 20M 145 1953
Polar Carbowax 20M 160 1974

Source: Data compiled from the NIST Chemistry WebBook. nist.gov

The significant difference in retention indices between the non-polar (SE-30) and polar (Carbowax 20M) columns highlights the influence of the hydroxyl group. On the polar column, the alcohol can engage in hydrogen bonding with the stationary phase, leading to a much longer retention time and a higher retention index compared to its behavior on the non-polar column. nist.gov This chromatographic data is essential for developing analytical methods for purity testing and quality control.

Gas Chromatography (GC) Analysis

Gas chromatography (GC) is a fundamental analytical technique used for separating and analyzing volatile compounds. In the context of this compound, GC is employed to determine its purity and to study its chromatographic behavior under various conditions. The retention of this compound in a GC system is dependent on factors such as the column's stationary phase, temperature, and the carrier gas flow rate.

The analysis of adamantane derivatives by capillary gas chromatography has been a subject of study, providing a basis for understanding the behavior of this compound. pherobase.compherobase.com The choice of stationary phase, which can range from non-polar (e.g., SE-30) to polar (e.g., Carbowax 20M), significantly influences the separation and elution order of these compounds. For instance, on a non-polar stationary phase, the retention is primarily governed by the compound's boiling point and molecular size. In contrast, on a polar stationary phase, specific interactions between the analyte and the stationary phase, such as hydrogen bonding with the hydroxyl group of this compound, play a more dominant role.

Kovats Retention Index in Adamantane Derivatives

The Kovats Retention Index (RI) is a standardized method in gas chromatography for reporting retention times. It relates the retention time of a compound to the retention times of n-alkanes eluting before and after it. This normalization helps in comparing retention data across different instruments and laboratories.

The Kovats RI for this compound has been determined on both non-polar and polar stationary phases at various isothermal temperatures. nist.govnih.gov These values are crucial for the identification of the compound in complex mixtures and for understanding the influence of its structure on its chromatographic behavior.

On a non-polar SE-30 capillary column, the Kovats RI of this compound increases with temperature. nist.gov This trend is typical for many organic compounds. The following table summarizes the reported Kovats Retention Indices for this compound on a non-polar stationary phase.

Temperature (°C)Kovats Retention Index (I)
1451446
1601464
1751478
1901496
Data obtained from a non-polar SE-30 capillary column. nist.gov

Similarly, on a polar Carbowax 20M capillary column, the Kovats RI of this compound has been reported, demonstrating the significant effect of the stationary phase's polarity on the retention of this alcohol. nist.gov The interaction between the hydroxyl group of the analyte and the polar stationary phase leads to substantially higher retention indices compared to those on a non-polar phase.

Temperature (°C)Kovats Retention Index (I)
1451953
1601974
1751996
Data obtained from a polar Carbowax 20M capillary column. nist.gov

Quantitative structure-property relationship (QSPR) studies have also been performed to develop models that can predict the Kovats retention indices of adamantane derivatives, highlighting the importance of this parameter in the characterization of this class of compounds. jocpr.com

X-ray Crystallography for Solid-State Structure (if applicable to this compound or its derivatives)

For instance, the polymorphic behavior and solid-state phase transitions of 2-adamantanol and 2-methyl-2-adamantanol (B56294) have been investigated using single-crystal and powder X-ray diffraction. rsc.org These studies reveal that the molecules in the crystal lattice are often connected by hydrogen bonds involving the hydroxyl groups, forming distinct supramolecular structures. It is highly probable that this compound would also exhibit such hydrogen bonding in its crystalline form.

Furthermore, X-ray crystallographic studies have been successfully performed on other functionalized adamantane derivatives, such as 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, to determine their molecular conformation and intermolecular interactions. mdpi.com These examples underscore the utility of X-ray crystallography in elucidating the detailed structural features of the adamantane cage and its substituents in the solid state. Given the crystalline nature of this compound, which is described as a white to slightly brown crystalline powder, it is a suitable candidate for single-crystal X-ray diffraction analysis, which would definitively determine its molecular geometry, bond lengths, bond angles, and packing arrangement in the crystal lattice. evitachem.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio) on 2-ETHYL-2-ADAMANTANOL (B87108)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Electronic Structure and Bonding Analysis

For this compound, these calculations would characterize the covalent bonds within the rigid adamantane (B196018) cage, the C-C bond of the ethyl group, and the C-O and O-H bonds of the tertiary alcohol. Analysis of the atomic charges and bond orders would reveal the polarity of the molecule, with the hydroxyl group being the primary site of polarity. The HOMO-LUMO energy gap is a key parameter that would be calculated, providing an indication of the molecule's chemical reactivity and kinetic stability.

Conformational Preferences and Energy Minima

The adamantane cage of this compound is a rigid structure with little conformational flexibility. However, the ethyl group attached to the C2 position can exhibit rotational isomerism (rotamers) around the C(adamantane)-C(ethyl) bond. Quantum chemical calculations would be employed to determine the preferred conformations and the energy barriers between them.

By performing a potential energy surface scan for the rotation of the ethyl group, the global and local energy minima corresponding to stable conformers can be identified. It is expected that the staggered conformations, which minimize steric hindrance between the ethyl group and the adamantane cage, would be the most energetically favorable. The calculations would quantify the energy differences between these stable conformers and the transition states that separate them, providing a detailed understanding of the molecule's conformational dynamics.

Stability and Reactivity Predictions

The thermodynamic stability of this compound can be assessed through the calculation of its enthalpy of formation and Gibbs free energy. These values provide a measure of the molecule's stability relative to its constituent elements or other isomers.

Reactivity can be predicted by examining various molecular descriptors derived from quantum chemical calculations. The energies and shapes of the HOMO and LUMO are crucial in this regard. The HOMO indicates regions of the molecule that are likely to act as electron donors (nucleophilic sites), while the LUMO indicates regions susceptible to electron acceptance (electrophilic sites). For this compound, the lone pairs on the oxygen atom of the hydroxyl group would be expected to contribute significantly to the HOMO, making it a likely site for electrophilic attack. The calculated electrostatic potential map would visually represent the electron-rich and electron-poor regions of the molecule, further guiding predictions of its reactive behavior.

Molecular Dynamics Simulations (MD) for Adamantane Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulations for this compound have not been detailed in the available literature, the methodology is well-suited for studying adamantane-containing systems.

An MD simulation of this compound, either in the gas phase, in a solvent, or in a condensed phase, would involve numerically solving Newton's equations of motion for the system. This would generate a trajectory of atomic positions and velocities, providing a dynamic picture of the molecule's behavior. Such simulations could be used to explore conformational changes, particularly the rotation of the ethyl group, and to calculate various thermodynamic properties. In a condensed phase, MD simulations could provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and the local structure of the surrounding medium.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. This is achieved by correlating calculated molecular descriptors with experimentally measured properties.

Correlation of Molecular Descriptors with Retention Indices

Gas chromatography is a common analytical technique for separating and identifying volatile compounds. The retention index (RI) is a key parameter in gas chromatography that characterizes the elution behavior of a compound. For this compound, experimental Kovats retention indices have been reported on both standard non-polar and standard polar columns. nih.govnist.gov

A QSPR model for predicting the retention indices of adamantane derivatives, including this compound, would involve the calculation of a wide range of molecular descriptors. These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Obtained from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies, atomic charges).

By employing statistical methods such as multiple linear regression (MLR) or machine learning algorithms, a correlation can be established between a select set of these descriptors and the experimental retention indices. Such a model would not only allow for the prediction of retention indices for other, similar compounds but also provide insights into the molecular properties that govern their chromatographic behavior. For instance, the correlation might reveal the relative importance of molecular size, shape, and polarity in the separation process on different types of stationary phases.

Below is a table of experimentally determined Kovats retention indices for this compound.

Column TypeActive PhaseTemperature (°C)Retention Index
CapillarySE-30 (non-polar)1451446
CapillarySE-30 (non-polar)1601464
CapillarySE-30 (non-polar)1751478
CapillarySE-30 (non-polar)1901496
CapillaryCarbowax 20M (polar)1451953
CapillaryCarbowax 20M (polar)1601974
CapillaryCarbowax 20M (polar)1751996

Data sourced from the NIST Chemistry WebBook. nist.gov

Development of Predictive Models

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are computational tools used to forecast the physicochemical properties and biological activities of chemical compounds based on their molecular structure. For adamantane derivatives, these models are crucial for designing new molecules with desired characteristics, such as enhanced therapeutic effects or specific physical properties.

Three-dimensional QSAR (3D-QSAR) is a prominent technique that correlates the biological activity of a set of molecules with their 3D structural properties, such as steric and electrostatic fields. mdpi.comresearchgate.net This approach has been successfully applied to various adamantane derivatives to guide the development of new therapeutic agents.

Key applications include:

Antiviral Inhibitors: 3D-QSAR models have been developed for aminoadamantane analogues to predict their inhibitory activity against the influenza A virus M2 proton channel. mdpi.com These models help identify the key structural features required for potent antiviral activity, suggesting that future inhibitors should combine the lipophilic adamantane cage with polar groups. mdpi.com

P-glycoprotein (P-gp) Inhibitors: Researchers have created 3D-QSAR models for 17 adamantyl derivatives to predict their ability to inhibit P-glycoprotein, a protein associated with multidrug resistance in cancer. researchgate.net The resulting Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models showed strong predictive power, and the contour maps generated from these studies provide valuable information for designing more potent inhibitors. researchgate.net

These predictive models are developed using specialized software and statistical methods, and their reliability is assessed through various validation metrics.

Table 1: Examples of 3D-QSAR Models for Adamantane Derivatives

Model TypeApplicationKey Statistical ValuesPrimary Finding
CoMFAPrediction of anti-influenza A activityq² = 0.844, r² = 0.947Revealed structural features needed to modify inhibitors. researchgate.net
CoMSIAPrediction of P-glycoprotein inhibitionq² = 0.804, r² = 0.954Identified useful characteristics for designing new non-nucleotide small molecule inhibitors. researchgate.net
3D-QSARDevelopment of potential M2 inhibitorsNot specifiedSuggests combining a lipophilic adamantane core with polar groups for next-generation inhibitors. mdpi.com

Analysis of Intermolecular Interactions in Adamantane Derivatives (e.g., Hydrogen Bonding, C-H···π Interactions)

Intermolecular interactions are the non-covalent forces that govern how molecules interact with each other. These forces are fundamental to understanding the physical properties (e.g., melting point, boiling point, solubility) and biological functions of compounds like this compound. Computational methods are extensively used to study the nature and strength of these interactions.

Hydrogen Bonding: The hydroxyl group (-OH) in this compound makes it capable of forming strong hydrogen bonds. Studies on the closely related 2-adamantanol (B149831) have provided significant insights into these interactions. Using broadband chirped-pulse microwave spectroscopy combined with density functional theory (DFT) calculations, researchers have characterized the hydrogen bonding in the dimer and monohydrate of 2-adamantanol. nih.govresearchgate.net

Dimers: In the gas phase, the 2-adamantanol dimer is primarily bound by a strong O-H···O hydrogen bond. nih.govresearchgate.net The bulky, saturated adamantane cage eliminates the possibility of π-system interactions (like O-H···π or C-H···π), making it an excellent system to study the pure effects of the O-H···O bond and weaker dispersion forces. nih.govresearchgate.net

Hydrates: In the monohydrate of 2-adamantanol, water can act as either a proton donor or a proton acceptor, forming a conventional O-H···O hydrogen bond in both scenarios. nih.govresearchgate.net

C-H···π Interactions: While the adamantane cage itself is aliphatic and cannot participate in π-stacking, derivatives of adamantane that are linked to aromatic systems can engage in C-H···π interactions. These are weak hydrogen bonds where a C-H bond acts as the donor and a π-system (like a benzene (B151609) ring) acts as the acceptor. osdd.net Studies on N'-(Adamantan-2-ylidene)hydrazide derivatives have shown that C-H···π interactions, along with other hydrogen bonds, are collectively responsible for the formation of self-assembled structures. acs.org The energetics of these weak interactions can be quantified using computational methods like DFT and Quantum Theory of Atoms in Molecules (QTAIM). mdpi.com

Table 2: Key Intermolecular Interactions in Adamantane Derivatives

Interaction TypeDescriptionExample Compound(s)Significance
O-H···O Hydrogen BondA strong, directional interaction between a hydrogen atom on an oxygen and another oxygen atom.2-Adamantanol, 1-AdamantanolDominates the interactions in dimers and hydrates, influencing physical properties and crystal packing. nih.govdergipark.org.tr
N-H···O/S Hydrogen BondInteraction involving a hydrogen on a nitrogen atom and an oxygen or sulfur atom.Adamantane-linked hydrazine-1-carbothioamidesPlays a crucial role in stabilizing crystal structures through the formation of molecular dimers. mdpi.com
C-H···O/N/S Hydrogen BondA weak hydrogen bond where a C-H bond acts as the donor.Adamantane-linked hydrazine-1-carbothioamides, N'-(Adamantan-2-ylidene)hydrazide derivativesContributes to the overall stability of supramolecular assemblies. acs.orgmdpi.com
C-H···π InteractionA weak interaction between a C-H bond and an aromatic π-system.N'-(Adamantan-2-ylidene)hydrazide derivativesImportant for the stabilization of crystal packing and self-assembly in derivatives containing aromatic moieties. acs.org

Computational Approaches for Reaction Mechanism Elucidation

Understanding the step-by-step process of a chemical reaction, known as the reaction mechanism, is a central goal of chemistry. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating these mechanisms. nih.gov They allow chemists to model reactants, transition states, and products, providing a detailed picture of the reaction pathway and its energetics. rsc.org

For adamantane derivatives, computational approaches have been used to:

Reveal Thermodynamic Preferences: In the synthesis of dimethyl-adamantane fuels, DFT calculations were employed to determine the thermodynamic stability of six different product isomers. This theoretical insight, combined with experimental results, helped to understand the reaction pathway and optimize reaction conditions. researchgate.net

Investigate Reaction Pathways: DFT has been used to study complex multi-step reactions, such as cycloadditions involving furan-containing molecules. pku.edu.cn By calculating the energy profiles of different possible pathways, researchers can determine the most likely mechanism, explaining the observed product distribution. pku.edu.cn

Support Structural Characterization: Theoretical studies are often performed alongside experimental characterization to support the structural features of newly synthesized compounds. For example, in the study of platinum(II) complexes with adamantane derivatives, computational methods were used in conjunction with NMR and X-ray crystallography to confirm the structures. rsc.org

The synergy between computational and experimental chemistry is a powerful paradigm for modern chemical research, enabling a deeper understanding of reaction mechanisms and facilitating the rational design of new synthetic routes. nih.gov

Applications in Advanced Materials Science and Polymer Chemistry

2-ETHYL-2-ADAMANTANOL (B87108) as a Monomer in Polymer Synthesis

This compound is a critical precursor in the synthesis of specialized monomers, most notably 2-ethyl-2-adamantyl methacrylate (B99206) (EAdMA). This monomer is synthesized from this compound and is widely used in the production of polymers for high-tech applications. chemicalbook.com

2-Ethyl-2-adamantyl methacrylate (EAdMA) is a key monomer in the formulation of photoresists, particularly for 193 nm argon fluoride (B91410) (ArF) lithography. chemicalbook.com Photoresists are light-sensitive materials used in microfabrication to form patterned coatings on surfaces. The incorporation of the bulky and etch-resistant adamantyl group from EAdMA into the polymer backbone enhances the lithographic performance of the resist.

Polymers containing EAdMA are essential components of chemically amplified resists. In a study, acrylic terpolymers containing adamantyl methacrylates, including EAdMA, were synthesized and evaluated for their performance with ArF, extreme ultraviolet (EUV), and electron beam (EB) exposures. researchgate.net The presence of the adamantane (B196018) moiety contributes to the polymer's resistance to the plasma etching processes used to transfer the pattern to the underlying substrate. sigmaaldrich.com For instance, polymer-bound photoacid generator (PAG) resists, such as poly(4-hydroxystyrene-co-2-ethyl-2-adamantyl methacrylate-co-PAG), have been synthesized and shown to be effective for EUV lithography. jq-molecular.com

The synthesis of EAdMA from this compound is a well-established process. One method involves the reaction of 2-ethyladamantanol with vinyl methacrylate in the presence of a basic ion exchange resin. jq-molecular.com

The incorporation of the adamantane cage into polymer chains significantly enhances their thermal and mechanical properties. ingentaconnect.comresearchgate.net The rigid and bulky nature of the adamantane group restricts segmental motion of the polymer chains, leading to a higher glass transition temperature (Tg) and improved thermal stability. ingentaconnect.comresearchgate.net

The table below, compiled from various sources, illustrates the general effect of incorporating adamantane moieties on the thermal properties of different polymer systems. It is important to note that these are representative values and the specific properties of a polymer containing this compound would depend on its specific composition and molecular weight.

Polymer SystemAdamantane DerivativeGlass Transition Temperature (Tg) (°C)Decomposition Temperature (°C)
Poly(1-adamantyl methacrylate-co-styrene)1-Adamantyl methacrylate170~340
Adamantane-containing Polyimides1,3-bis(4-aminophenyl) adamantane285-440>450
Poly(1-adamantylmethyl methacrylate)1-Adamantylmethyl methacrylate201Not specified
Poly(4-(1-adamantyl)phenyl methacrylate)4-(1-Adamantyl)phenyl methacrylate253Not specified

This table provides illustrative data from related adamantane-containing polymers to demonstrate the general trend of property enhancement.

The rigidity of adamantane-containing polymers is another key attribute. The stiff, three-dimensional adamantane structure hinders chain mobility, resulting in materials with higher modulus and hardness. ingentaconnect.com This increased rigidity is particularly beneficial in applications requiring dimensional stability at elevated temperatures.

Role of Adamantane Derivatives as Building Blocks in Advanced Materials

The tetrahedral geometry and rigid nature of the adamantane core make its derivatives, including those obtainable from this compound, ideal building blocks for the construction of highly ordered, porous materials. acs.orgresearchgate.net

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures. The synthesis of COFs relies on the use of rigid molecular building blocks that can form strong covalent bonds in a predictable manner. rsc.orgrsc.org Adamantane derivatives, with their defined tetrahedral geometry, are excellent candidates for the construction of 3D COFs. acs.org While specific examples detailing the use of this compound in COF synthesis are not prevalent in the literature, the functionalization of the adamantane core to create multitopic linkers is a well-established strategy. acs.org These functionalized adamantanes can then be used in condensation reactions to form robust and porous frameworks.

The ability to form strong hydrogen-bonded networks is another feature of functionalized adamantane derivatives, which can be utilized in the design of supramolecular assemblies and crystalline materials. researchgate.net

Metal-organic frameworks (MOFs) are porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. rsc.orgrsc.org The properties of MOFs, such as pore size and functionality, can be tuned by changing the metal or the organic linker. Adamantane-based linkers, derived from functionalized adamantane compounds, offer a route to creating robust 3D MOFs. acs.org The tetrahedral arrangement of substituents on the adamantane core can direct the formation of specific network topologies.

While direct synthesis of MOFs using this compound as a linker precursor is not widely reported, the principles of MOF design allow for the incorporation of various functionalized adamantane derivatives. rsc.orgrsc.org The synthesis of mixed-linker MOFs, where multiple different organic linkers are used, provides a strategy to incorporate the desirable properties of adamantane into these frameworks. rsc.org

Adamantane is the smallest unit of the diamondoid series, which are cage-like hydrocarbons with a structure resembling a fragment of the diamond lattice. rsc.orgarxiv.org These molecules are of significant interest in nanotechnology due to their unique physical and chemical properties. rsc.org Derivatives of adamantane, including those that could be synthesized from this compound, can be used as molecular building blocks for the bottom-up assembly of nanostructures. rsc.orgarxiv.org

The functionalization of diamondoids allows for their attachment to surfaces or their incorporation into larger molecular assemblies. uni-giessen.de This has potential applications in areas such as drug delivery, where the adamantane cage can act as a carrier for therapeutic agents, and in the development of novel electronic and optical materials. uni-giessen.denih.gov The study of alkylated adamantanes, such as 2-ethyladamantane, which can be found in petroleum, provides insights into the behavior of these molecules in various environments. arxiv.org

Catalysis and Catalyst Development Utilizing Adamantane Scaffolds

The rigid, thermally stable, and sterically demanding structure of the adamantane cage has made it a valuable scaffold in the field of catalysis. researchgate.net While research directly employing this compound in catalytic systems is not extensively documented in publicly available literature, the broader family of adamantane derivatives serves as a crucial component in the design of both organocatalysts and organometallic catalysts. researchgate.net The utility of the adamantane framework stems from its unique combination of properties: high rigidity, thermal stability, and a well-defined three-dimensional geometry. researchgate.net

Adamantane's inert hydrocarbon backbone provides a robust platform that can be functionalized at its bridgehead (tertiary) or secondary carbon positions. wikipedia.org This allows for the precise spatial arrangement of catalytic groups, influencing the stereoselectivity and activity of the catalyst. The steric bulk of the adamantyl group can create a specific chiral environment around the active site, which is critical for asymmetric catalysis, or it can be used to stabilize reactive metal centers in organometallic complexes. researchgate.net

Researchers have leveraged these characteristics to develop a wide array of catalysts. For instance, adamantyl-containing phosphine (B1218219) ligands have been used in transition-metal catalysis. The bulk of the adamantyl group can influence the coordination sphere of the metal, promoting specific reaction pathways. Furthermore, the spherical geometry and the potential for symmetrical polyfunctionalization make adamantane an ideal building block for creating directional and potentially recyclable catalyst assemblies. researchgate.net Methods for the direct C-H functionalization of the adamantane core itself have been developed using photoredox and hydrogen atom transfer catalysis, highlighting the ongoing innovation in modifying this versatile scaffold for advanced applications. acs.org

The presence of the ethyl and hydroxyl groups on the 2-position of the this compound molecule offers specific points for further chemical modification, potentially allowing it to be tethered to polymer supports or integrated into more complex catalytic structures. The principles derived from the study of other functionalized adamantanes provide a strong foundation for the future development of catalysts based on this specific compound.

Other Industrial and Research Applications

The distinctive properties of the adamantane structure inherent in this compound lend themselves to a variety of specialized industrial and research applications, primarily leveraging its exceptional thermal stability and rigid molecular architecture. wikipedia.orgresearchgate.net

Thermally Stable Lubricants

Adamantane and its derivatives are recognized for their high thermal and thermo-oxidative stability, making them excellent candidates for high-temperature applications. wikipedia.orgresearchgate.net Ester derivatives of adamantane and alkyladamantanes, in particular, are considered promising components for thermally stable lubricating oils designed to operate at temperatures of 200°C and higher. researchgate.net The rigid, cage-like structure of the adamantane core contributes to a high viscosity index and resistance to degradation under extreme thermal stress. By varying the ester substituents on the adamantane molecule, it is possible to fine-tune the physicochemical properties, such as viscosity, to meet the requirements of specific high-performance equipment without compromising the inherent thermal stability. researchgate.net For example, studies on triesters of 7-ethyl-1,3,5-adamantanetriol have shown they possess pour points below -40°C and indices of thermo-oxidative stability ranging from 221.6–240.3°C, demonstrating their potential for creating advanced lubricants. researchgate.net

Aerospace Fuels

The high density and high enthalpy of formation of polyadamantanes make them attractive as high-performance fuels. Polyfunctionalized adamantane derivatives have been noted for their application as aerospace fuels. researchgate.net The compact, cage-like structure of adamantane allows for a high energy content per unit volume, a critical parameter for aerospace applications where space and weight are significant constraints. While specific data on this compound as a direct fuel component is limited, the general properties of the adamantane family suggest its potential as a synthetic precursor or additive to enhance the energy density and stability of advanced fuels.

NMR Reference Standards

In Nuclear Magnetic Resonance (NMR) spectroscopy, reference standards are crucial for calibrating instruments and ensuring the accuracy of measurements. sigmaaldrich.com These standards are typically chemically inert compounds with simple, well-defined spectra. While various adamantane derivatives are studied extensively using NMR to understand their structure and reactivity, there is no widespread documentation indicating that this compound is used as a standard NMR reference material. evitachem.com Common standards include compounds like tetramethylsilane (B1202638) (TMS), ethylbenzene, and p-dioxane. sigmaaldrich.comeurisotop.com The selection of a reference standard depends on factors such as solubility in common deuterated solvents and the absence of spectral signals that would interfere with the analyte's peaks.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes to 2-ETHYL-2-ADAMANTANOL (B87108) and its Complex Derivatives

The synthesis of this compound itself is well-established, typically proceeding through the nucleophilic addition of an ethyl group to 2-adamantanone (B1666556). Common methods include the use of organometallic reagents such as ethyllithium (B1215237) or ethylmagnesium bromide (a Grignard reagent) in an aprotic solvent like tetrahydrofuran (B95107) (THF). chemicalbook.comgoogle.com One documented procedure involves treating a solution of 2-adamantanone in a mixture of tetrahydrofuran and benzene (B151609) with n-ethyllithium at 0°C, resulting in a high yield of this compound. chemicalbook.com

Future research in this area is poised to move beyond these standard methods to develop more efficient, sustainable, and versatile synthetic pathways. The exploration of flow chemistry, for instance, could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound. Additionally, enzymatic or chemoenzymatic approaches could provide highly selective and environmentally benign routes to this alcohol and its chiral derivatives.

The true frontier, however, lies in the development of novel synthetic routes to complex derivatives of this compound. The functionalization of the adamantane (B196018) core at its bridgehead (tertiary) or secondary carbon atoms, while preserving the 2-ethyl-2-hydroxyl group, presents a significant synthetic challenge. nih.gov Overcoming this will unlock a vast chemical space of new molecules with potentially valuable properties. Strategies for the selective C-H functionalization of the adamantane scaffold, perhaps utilizing photoredox or metal-catalyzed reactions, are promising avenues. acs.orgchemrxiv.orgresearchgate.net The development of methods for the diastereoselective or enantioselective synthesis of this compound derivatives is another critical area, as the stereochemistry of adamantane-containing molecules can profoundly influence their biological activity and material properties. mdpi.com

ReagentSolventTemperatureYieldReference
n-ethyllithiumTetrahydrofuran/Benzene0°C94% chemicalbook.com
Ethylmagnesium bromideTetrahydrofuranNot specifiedNot specified google.com

A summary of reported synthetic methods for this compound.

Exploration of New Catalytic Applications of Adamantane Derivatives

The inherent steric bulk and rigidity of the adamantane scaffold make it an attractive component in the design of ligands for catalysis. researchgate.net Adamantyl-containing phosphine (B1218219) ligands, for example, have demonstrated significant utility in a variety of cross-coupling reactions. technologynetworks.comsinocompound.com These ligands can enhance the activity and stability of metal catalysts, such as palladium, enabling challenging transformations like C-C and C-heteroatom bond formation. sinocompound.com The steric hindrance provided by the adamantyl group can promote the formation of coordinatively unsaturated metal complexes, which are often key intermediates in catalytic cycles. uq.edu.au

Future research will likely focus on expanding the scope of adamantane-based ligands in catalysis. The synthesis and evaluation of chiral adamantane-containing ligands for asymmetric catalysis is a particularly promising area. nih.gov The unique three-dimensional structure of the adamantane core could be exploited to create highly effective chiral environments around a metal center, leading to high enantioselectivities in a range of chemical reactions.

Furthermore, the development of adamantane-based organocatalysts is an emerging field. researchgate.net The rigid scaffold can be functionalized with various catalytic moieties to create robust and highly active catalysts for a variety of organic transformations. The exploration of this compound and its derivatives as precursors to new ligands and organocatalysts is a logical next step. The hydroxyl group of this compound provides a convenient handle for further functionalization, allowing for the facile incorporation of this bulky and rigid scaffold into a wide range of catalytic systems.

Advanced Materials Engineering through Tunable Adamantane Architectures

The well-defined, rigid, and tetrahedral geometry of the adamantane core makes it an exceptional building block for the construction of advanced materials with precisely controlled architectures. thieme-connect.com Adamantane derivatives have been successfully employed in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other porous materials. otago.ac.nzresearchgate.netnih.gov These materials exhibit high thermal and chemical stability, making them suitable for applications in gas storage, separation, and catalysis. mdpi.com The incorporation of adamantane units can also prevent the interpenetration of framework structures, leading to materials with higher porosity and surface area. otago.ac.nz

The self-assembly of adamantane-containing molecules is another exciting avenue for the creation of novel materials. aps.org The strong and directional supramolecular interactions that can be achieved with adamantane derivatives, such as host-guest interactions with cyclodextrins, have been utilized to construct drug delivery systems and other functional nanomaterials. mdpi.comnih.govpensoft.net

Future research in this domain will focus on the design and synthesis of new adamantane-based building blocks with tailored functionalities. This compound, with its hydroxyl group, offers a versatile platform for the synthesis of such building blocks. For instance, it can be converted into di- or tri-functionalized derivatives that can be used to construct novel polymers and MOFs with unique topologies and properties. The ability to tune the electronic and optical properties of adamantane-based materials, for example by incorporating heteroatoms or other functional groups, is another key area of investigation. aps.org The development of adamantane-based materials with stimuli-responsive properties is also a promising direction for the creation of "smart" materials for a variety of applications.

Material TypeKey FeaturesPotential Applications
Metal-Organic Frameworks (MOFs)High porosity, thermal stability, tunable pore sizeGas storage and separation, catalysis, sensing
Coordination PolymersOrdered structures, diverse topologiesLuminescence, magnetism, conductivity
Self-Assembled SystemsControlled nanostructures, host-guest chemistryDrug delivery, biomaterials, molecular recognition
Adamantane-Based PolymersHigh rigidity, thermal stabilityHigh-performance coatings, membranes

Overview of advanced materials incorporating adamantane architectures.

Integration of Computational Methods for Predictive Chemistry and Materials Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. researchgate.net Density Functional Theory (DFT) and other quantum chemical methods have been successfully applied to study the electronic structure, stability, and reactivity of adamantane derivatives. tandfonline.comnih.govtandfonline.comdergipark.org.tr These computational studies can provide valuable insights into the properties of these molecules and guide the design of new synthetic targets.

Molecular dynamics (MD) simulations can be used to study the behavior of adamantane-containing systems at the atomistic level, providing information on their conformational dynamics, interactions with other molecules, and self-assembly behavior. tandfonline.com This information is crucial for the design of adamantane-based drug delivery systems and other functional materials.

The future of this field lies in the increasing integration of computational methods with experimental research. Predictive modeling can be used to screen large virtual libraries of adamantane derivatives for desired properties, such as catalytic activity or binding affinity to a biological target. nih.gov This can significantly accelerate the discovery and development of new adamantane-based molecules for a variety of applications. Machine learning and artificial intelligence are also poised to play a significant role in the future of adamantane research, enabling the development of predictive models with even greater accuracy and efficiency. The combination of these computational approaches will be instrumental in unlocking the full potential of this compound and its derivatives in the development of new catalysts, materials, and technologies.

Computational MethodApplication in Adamantane Research
Density Functional Theory (DFT)Prediction of electronic structure, stability, and reactivity.
Molecular Dynamics (MD)Simulation of conformational dynamics and self-assembly.
Virtual ScreeningIdentification of potential drug candidates or catalysts.
Machine LearningDevelopment of predictive models for molecular properties.

Computational methods for the design and study of adamantane derivatives.

Q & A

Q. What are the established synthetic routes for 2-ethyl-2-adamantanol, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is synthesized via lithiation-addition reactions. A typical protocol involves dissolving a precursor (e.g., 2-adamantanone) in tetrahydrofuran (THF), cooling the solution, and slowly adding a strong base like lithium diisopropylamide (LDA) to generate a reactive intermediate. Subsequent addition of ethylating agents (e.g., alkyl halides) followed by quenching with NH4_4Cl yields the product. Purification involves extraction (e.g., ethyl acetate), drying, and crystallization . Optimization may focus on temperature control (−78°C for lithiation), stoichiometric ratios, or solvent selection to enhance yield and purity.

Q. How should researchers characterize this compound to confirm its structural identity and purity?

  • Methodological Answer : Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to identify characteristic peaks, such as adamantane backbone protons (δ 1.5–2.5 ppm) and hydroxyl/ethyl group signals. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via gas chromatography (GC, >99% purity criteria) and melting point determination (e.g., 221–223°C for analogous adamantane derivatives) . Differential scanning calorimetry (DSC) can further verify thermal stability.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Critical properties include:
  • Melting Point : ~221–223°C (based on structurally similar adamantanol derivatives) .
  • Solubility : Limited in polar solvents (e.g., water), moderate in THF or ethyl acetate. Solubility tests should precede reaction planning.
  • Stability : Hydroxyl group reactivity necessitates anhydrous conditions during synthesis. Stability under acidic/basic conditions requires empirical testing .

Advanced Research Questions

Q. How does this compound interact with transition metals or supramolecular hosts, and what techniques quantify these interactions?

  • Methodological Answer : Adamantane derivatives often form inclusion complexes or coordinate with metals via hydroxyl groups. To study this:
  • Titration Calorimetry : Measure binding constants with cyclodextrins or phenanthroline-based ligands.
  • X-ray Crystallography : Resolve crystal structures of complexes (e.g., with bipyridine diols) .
  • UV-Vis/NMR Titration : Monitor spectral shifts upon metal ion addition (e.g., Cu²⁺, Fe³⁺).

Q. How can researchers resolve contradictions in reported spectral data or synthetic yields for this compound?

  • Methodological Answer : Contradictions may arise from impurities, solvent effects, or instrumentation variability. Mitigation strategies:
  • Reproducibility Checks : Repeat experiments under identical conditions (temperature, solvent grade).
  • Cross-Validation : Compare NMR/HRMS data with independent labs or published spectra .
  • Error Analysis : Quantify uncertainties in yield calculations (e.g., via triplicate trials) and report confidence intervals .

Q. What computational methods predict the reactivity or stability of this compound in novel reaction environments?

  • Methodological Answer : Density functional theory (DFT) simulations model electronic structures to predict sites for electrophilic/nucleophilic attack. Molecular dynamics (MD) simulations assess stability in solvents or under thermal stress. Key steps:
  • Optimize Geometry : Use software (e.g., Gaussian) to minimize energy states.
  • Calculate Reactivity Descriptors : Fukui indices or HOMO-LUMO gaps identify reactive regions.
  • Validate Experimentally : Correlate predictions with kinetic studies (e.g., degradation rates in acidic media) .

Data Presentation and Quality Control

  • Raw vs. Processed Data : Include processed spectra/tables in the main text; raw datasets (e.g., NMR FID files) belong in appendices .
  • Reproducibility : Document reagent sources (e.g., CAS 14648-57-8 for this compound) and instrument calibration protocols .
  • Ethical Reporting : Disclose conflicts (e.g., commercial reagent suppliers) and adhere to ACS-style citations for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.